molecular formula C20H23N5O2S B15085673 4-((4-(Diethylamino)-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 497920-23-7

4-((4-(Diethylamino)-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15085673
CAS No.: 497920-23-7
M. Wt: 397.5 g/mol
InChI Key: FPETXKMUZIUTKS-FYJGNVAPSA-N
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Description

5(DIETHYLAMINO)-2(((3-MERCAPTO-5(2-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features a triazole ring, a mercapto group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(DIETHYLAMINO)-2(((3-MERCAPTO-5(2-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions.

    Attachment of the Diethylamino Group: This step might involve nucleophilic substitution reactions where the diethylamino group is introduced to the aromatic ring.

    Final Assembly: The final step involves coupling the triazole derivative with the phenol derivative under specific conditions, such as using a base like sodium hydroxide in an organic solvent.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: Catalysts such as palladium or copper might be used to facilitate certain steps.

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the reactions proceed efficiently.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the mercapto group, forming disulfides.

    Reduction: Reduction reactions might target the triazole ring or the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and bases like sodium hydroxide.

Major Products

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study enzyme activity or protein interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Enzyme Inhibition: It might inhibit enzymes by binding to the active site or allosteric sites, disrupting normal enzyme function.

    Antimicrobial Activity: It might disrupt microbial cell walls or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Diethylamino)-2-mercapto-1,3,4-thiadiazole
  • 2-(Diethylamino)-5-mercapto-1,3,4-oxadiazole
  • 5-(Diethylamino)-2-mercapto-1,2,4-triazole

Uniqueness

  • Structural Features : The presence of both a triazole ring and a mercapto group in the same molecule.
  • Reactivity : Unique reactivity patterns due to the combination of functional groups.
  • Applications : Specific applications in medicinal chemistry and material science that are not shared by all similar compounds.

Properties

CAS No.

497920-23-7

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5O2S/c1-4-24(5-2)15-11-10-14(17(26)12-15)13-21-25-19(22-23-20(25)28)16-8-6-7-9-18(16)27-3/h6-13,26H,4-5H2,1-3H3,(H,23,28)/b21-13+

InChI Key

FPETXKMUZIUTKS-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)O

Origin of Product

United States

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